Z-Gly-leu-ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H27N3O6 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C19H27N3O6/c1-12(2)9-15(17(24)21-13(3)18(25)26)22-16(23)10-20-19(27)28-11-14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3,(H,20,27)(H,21,24)(H,22,23)(H,25,26)/t13-,15-/m0/s1 |

InChI Key |

XFVWEUYJKZJINA-ZFWWWQNUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |

sequence |

GLA |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure of Z-Gly-leu-ala-OH?

An In-depth Technical Guide to the Structure and Synthesis of Z-Gly-Leu-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the protected tripeptide this compound. It details the molecule's chemical structure, physicochemical properties, and a representative methodology for its synthesis. The document is intended for researchers in peptide chemistry, drug development, and biochemistry who utilize peptide building blocks for creating more complex therapeutic or diagnostic agents.

Molecular Structure and Composition

This compound is a synthetic tripeptide with the systematic IUPAC name (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid.[1] The structure consists of three amino acid residues—Glycine (Gly), Leucine (Leu), and Alanine (Ala)—linked sequentially via peptide bonds.

The key structural features are:

-

N-Terminus Protection : The N-terminus of the glycine residue is protected by a benzyloxycarbonyl group, commonly abbreviated as "Z" or "Cbz". This group is crucial in synthetic peptide chemistry to prevent unwanted side reactions at the N-terminal amine during peptide bond formation.[2][3]

-

Peptide Backbone : The amino acids are arranged in the sequence Gly-Leu-Ala. The carboxyl group of Glycine is linked to the amino group of Leucine, and the carboxyl group of Leucine is linked to the amino group of Alanine.

-

C-Terminus : The C-terminus of the alanine residue is a free carboxylic acid (-OH), making the molecule a peptide acid.

The stereochemistry of the chiral centers in Leucine and Alanine is typically of the L-configuration, consistent with naturally occurring amino acids.

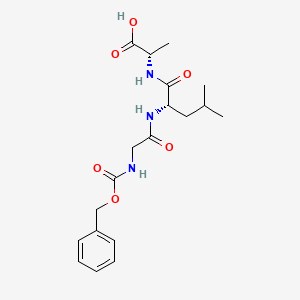

Structural Diagram

The following diagram illustrates the chemical structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is essential for experimental design, including molar calculations, solvent selection, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 24960-20-1 | [4] |

| Molecular Formula | C₁₉H₂₇N₃O₆ | [1][5][4] |

| Molecular Weight | 393.44 g/mol | [1][5] |

| IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid | [1] |

| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CNC(=O)OCC1=CC=CC=C1 | [4] |

| Storage Temperature | -15°C to 0°C | [2] |

| Melting Point | Not available | [2] |

| Solubility | Not available | [2][3] |

Experimental Protocols

This compound is primarily used as a building block in peptide synthesis.[5] Its synthesis is a representative example of solution-phase peptide chemistry, typically involving the coupling of a protected dipeptide with a protected amino acid, followed by deprotection.

Representative Synthesis Protocol: Solution-Phase Coupling

This protocol describes a general method for the final coupling step in the synthesis of this compound from Z-Gly-Leu-OH and an ester of L-Alanine (e.g., L-Alanine methyl ester, H-Ala-OMe), followed by saponification to yield the final product. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) is a standard practice to facilitate amide bond formation while minimizing racemization.

Materials:

-

Z-Gly-L-Leu-OH (1 equivalent)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Z-Gly-L-Leu-OH:

-

Dissolve Z-Gly-L-Leu-OH (1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the activation reaction to proceed for 30-60 minutes at 0°C.

-

-

Preparation of Alanine Ester:

-

In a separate flask, suspend H-Ala-OMe·HCl (1.1 eq) in anhydrous DCM.

-

Add NMM or DIPEA (1.1 eq) dropwise at 0°C to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.

-

-

Coupling Reaction:

-

Add the solution containing the free H-Ala-OMe from step 2 to the activated Z-Gly-L-Leu-OH solution from step 1 at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification of Protected Tripeptide (Z-Gly-Leu-Ala-OMe):

-

Filter the reaction mixture to remove the precipitated DCU. Wash the solid with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected tripeptide, Z-Gly-Leu-Ala-OMe.

-

If necessary, purify the crude product by column chromatography on silica gel.

-

-

Saponification (C-Terminal Deprotection):

-

Dissolve the purified Z-Gly-Leu-Ala-OMe in a suitable solvent mixture (e.g., methanol/water or THF/water).

-

Cool to 0°C and add 1 M NaOH solution (1.1-1.5 eq) dropwise.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Carefully acidify the mixture to pH 2-3 with 1 M HCl at 0°C.

-

Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

-

Synthesis Workflow

The logical flow of the synthesis protocol is depicted below.

Applications in Research and Development

This compound is a valuable intermediate in synthetic and medicinal chemistry. Its primary applications include:

-

Peptide Synthesis: It serves as a protected building block for the synthesis of longer, more complex peptides and peptidomimetics for therapeutic applications.[5]

-

Biochemical Assays: As a defined peptide sequence, it can be used as a substrate in enzyme activity studies, particularly for proteases, to investigate enzyme kinetics and inhibitor efficacy.[5]

-

Drug Formulation: The peptide can be incorporated into drug discovery pipelines to develop peptide-based therapeutics, where its structure can be modified to enhance stability and bioactivity.[5]

References

An In-depth Technical Guide to Z-Gly-Leu-Ala-OH: Chemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the protected tripeptide Z-Gly-Leu-Ala-OH. This document is intended to serve as a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and biochemical research.

Core Chemical Properties

This compound, also known by its IUPAC name (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid, is a synthetic tripeptide. The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus of the glycine residue. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions during the coupling of amino acids.[1] The peptide is primarily utilized as a building block in the synthesis of more complex peptides and proteins for pharmaceutical and biotechnological applications.[2]

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimentally determined values for properties such as melting point, boiling point, and specific solubility are not consistently available in the literature, a common occurrence for specialized, non-commodity reagents.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid | [3] |

| Synonyms | N-benzyloxycarbonyl-glycyl-L-leucyl-L-alanine, Cbthis compound | [3] |

| CAS Number | 24960-20-1 | [1][4][5] |

| Molecular Formula | C₁₉H₂₇N₃O₆ | [2][3] |

| Molecular Weight | 393.43 g/mol | [2][3][5] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available (expected to be soluble in organic solvents like DMF and DMSO) | [1] |

| pKa (estimated) | ~3-4 for the C-terminal carboxylic acid |

Experimental Protocols

The synthesis of this compound is typically achieved through solution-phase peptide synthesis. The following is a detailed methodology based on common practices for peptide coupling.

Solution-Phase Synthesis of this compound

This protocol outlines a plausible method for the synthesis of this compound from Z-Gly-Leu-OH and L-alanine methyl ester hydrochloride, followed by saponification.

Materials:

-

Z-Gly-Leu-OH

-

L-alanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

-

1 M Sodium hydroxide (NaOH)

Procedure:

Step 1: Coupling of Z-Gly-Leu-OH and L-alanine methyl ester

-

In a round-bottom flask, dissolve Z-Gly-Leu-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

In a separate flask, suspend L-alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the salt. Stir for 15 minutes at room temperature.

-

Add the solution from step 2 to the flask containing Z-Gly-Leu-OH and HOBt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude Z-Gly-Leu-Ala-OMe.

Step 2: Saponification of Z-Gly-Leu-Ala-OMe

-

Dissolve the crude Z-Gly-Leu-Ala-OMe in a mixture of methanol and water.

-

Add 1 M NaOH solution (1.2 equivalents) dropwise while stirring at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with EtOAc.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude this compound.

Purification and Characterization

Purification:

The crude this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is a standard eluent system.

-

Detection: UV detection at 214 nm and 254 nm.

The fractions containing the pure product are collected, combined, and lyophilized to obtain this compound as a white solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the Z-protecting group and the three amino acid residues.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Analytical RP-HPLC: To determine the purity of the final product.

Signaling Pathways and Biological Activity

Currently, there is no evidence in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary role is that of a synthetic intermediate in the production of larger, biologically active peptides. One source mentions cytotoxic effects on Hodgkin's lymphoma cells, but this appears to be an isolated observation and not a widely studied activity.[5]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical relationship of reactants and products in the synthesis.

References

- 1. Cas 24960-20-1,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 24960-20-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 24960-20-1 | FG111551 | Biosynth [biosynth.com]

An In-Depth Technical Guide to the Synthesis of Carbobenzoxy-Glycyl-leucyl-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of the protected tripeptide, Carbobenzoxy-Glycyl-leucyl-alanine (Z-Gly-Leu-Ala). This document details a well-established solution-phase synthesis approach, presenting experimental protocols and quantitative data to aid in its replication and application in research and drug development.

Introduction

Carbobenzoxy-Glycyl-leucyl-alanine is a C-terminal protected tripeptide composed of glycine, leucine, and alanine residues. The carbobenzoxy (Z) group serves as a crucial protecting group for the N-terminus of the glycine residue, preventing unwanted side reactions during peptide bond formation. This strategic protection allows for the sequential and controlled coupling of amino acids to build the desired peptide sequence. The synthesis of such protected peptides is a fundamental technique in peptide chemistry, essential for the production of peptidomimetics, enzyme substrates, and active pharmaceutical ingredients.

This guide will focus on a classical solution-phase synthesis strategy, a versatile and scalable method for peptide production.

Synthesis Strategy: A Stepwise Approach

The synthesis of Carbobenzoxy-Glycyl-leucyl-alanine is typically achieved through a stepwise, solution-phase approach. This method involves the sequential coupling of amino acid derivatives, with appropriate protection and deprotection steps to ensure the correct sequence. A common strategy involves the synthesis of a dipeptide intermediate, which is then coupled with the third amino acid derivative.

A representative synthetic route involves the following key transformations:

-

Synthesis of the Dipeptide (Leu-Ala): Leucine and Alanine are coupled to form the dipeptide. To control the reaction, the N-terminus of Leucine is protected (e.g., with a Boc or Z group), and the C-terminus of Alanine is protected as an ester (e.g., methyl or ethyl ester).

-

Deprotection of the Dipeptide: The N-terminal protecting group of the dipeptide is removed to expose the free amino group.

-

Coupling of Z-Glycine: The N-terminally protected Z-Glycine is then coupled with the deprotected dipeptide to form the final tripeptide, Z-Gly-Leu-Ala.

-

Final Deprotection/Purification: Depending on the desired final product, the C-terminal ester group can be removed by saponification. The final product is then purified.

Experimental Protocols

The following protocols are based on established methods of solution-phase peptide synthesis.

Materials and Reagents

-

N-Carbobenzoxy-Glycine (Z-Gly-OH)

-

L-Leucine

-

L-Alanine

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc), Dioxane, Petroleum ether, Diethyl ether

-

Reagents for work-up and purification: Sodium bicarbonate (NaHCO₃) solution, Citric acid solution, Sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

Synthesis of L-Alanine Methyl Ester Hydrochloride (H-Ala-OMe·HCl)

-

To a stirred suspension of L-Alanine in methanol at 0°C, slowly add thionyl chloride.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude H-Ala-OMe·HCl.

-

Recrystallize the product from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure H-Ala-OMe·HCl.

Synthesis of N-Carbobenzoxy-L-leucyl-L-alanine Methyl Ester (Z-Leu-Ala-OMe)

-

Dissolve N-Carbobenzoxy-L-leucine (Z-Leu-OH) and a coupling agent such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC).

-

Stir the mixture at 0°C for a period, allowing for the formation of the activated ester.

-

In a separate flask, suspend L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) in DCM and neutralize it with a base like triethylamine (TEA) or diisopropylethylamine (DIEA) at 0°C.

-

Add the activated Z-Leu-OH solution to the neutralized H-Ala-OMe solution.

-

Allow the reaction to proceed at room temperature overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with a weak acid solution (e.g., citric acid), water, a weak base solution (e.g., sodium bicarbonate), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Z-Leu-Ala-OMe.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Deprotection of Z-Leu-Ala-OMe to H-Leu-Ala-OMe

-

The Carbobenzoxy (Z) group can be removed by catalytic hydrogenation.

-

Dissolve Z-Leu-Ala-OMe in a suitable solvent like methanol or ethanol.

-

Add a catalyst, typically Palladium on charcoal (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).

-

Filter off the catalyst through a pad of Celite.

-

Evaporate the solvent to obtain H-Leu-Ala-OMe.

Synthesis of Carbobenzoxy-Glycyl-leucyl-alanine (Z-Gly-Leu-Ala)

-

Activate N-Carbobenzoxy-Glycine (Z-Gly-OH) using a coupling agent like DCC and HOBt or NHS in a similar manner to the synthesis of Z-Leu-Ala-OMe.

-

Couple the activated Z-Gly-OH with the deprotected dipeptide ester (H-Leu-Ala-OMe).

-

Follow a similar work-up procedure as described for the synthesis of the dipeptide ester to isolate the crude protected tripeptide ester, Z-Gly-Leu-Ala-OMe.

-

For the final product with a free carboxylic acid, the methyl ester is saponified. Dissolve Z-Gly-Leu-Ala-OMe in a solvent mixture such as dioxane and water.

-

Add a stoichiometric amount of aqueous sodium hydroxide (NaOH) solution and stir at room temperature.

-

Monitor the reaction by TLC. Once complete, acidify the reaction mixture with a weak acid (e.g., citric acid) to protonate the carboxylate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the final product, Z-Gly-Leu-Ala, by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Carbobenzoxy-Glycyl-leucyl-alanine and its intermediates. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Specific Rotation [α]D |

| Z-Leu-Ala-OMe | C₂₀H₃₀N₂O₅ | 394.47 | 75-85 | Not specified | Not specified |

| Z-Gly-Leu-Ala | C₁₉H₂₇N₃O₆ | 393.44 | 70-80 | 168-170 | -28.5° (c=1, DMF) |

Data is compiled from typical peptide synthesis procedures and may vary.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the solution-phase synthesis of Carbobenzoxy-Glycyl-leucyl-alanine.

Caption: Solution-phase synthesis workflow for Z-Gly-Leu-Ala.

Conclusion

This technical guide has outlined the fundamental principles and a detailed methodology for the synthesis of Carbobenzoxy-Glycyl-leucyl-alanine. The solution-phase approach, while requiring careful purification at each step, offers flexibility and scalability for producing this and other protected peptides. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, facilitating the synthesis of this important building block for more complex peptide structures. Adherence to established purification and characterization techniques is crucial for obtaining a final product of high purity.

Z-Gly-Leu-Ala-OH (CAS: 24960-20-1): A Technical Guide for Researchers

Introduction

Z-Gly-Leu-Ala-OH, with the CAS number 24960-20-1, is a synthetic tripeptide composed of glycine, leucine, and alanine residues. The "Z" prefix denotes a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus of the glycine. This compound serves as a valuable building block in peptide synthesis and as a tool in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, applications, and relevant (though generalized) experimental contexts.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following tables summarize the available computed data and general characteristics.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24960-20-1 | |

| Molecular Formula | C₁₉H₂₇N₃O₆ | |

| Molecular Weight | 393.43 g/mol | |

| IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid | |

| Synonyms | Z-Glycyl-L-leucyl-L-alanine, N-Carbobenzyloxy-glycyl-L-leucyl-L-alanine | |

| Appearance | Not specified (typically a white to off-white solid) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not specified. Likely soluble in organic solvents like DMSO. | |

| Storage Temperature | -15°C to -20°C |

Table 2: Computed Spectral and Physicochemical Data for this compound

| Data Type | Computed Value | Source |

| Exact Mass | 393.189985 g/mol | |

| XLogP3 | 1.8 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 10 | |

| Topological Polar Surface Area | 145 Ų | |

| Heavy Atom Count | 28 |

Applications in Research and Development

This compound is primarily utilized in the following areas:

-

Peptide Synthesis: It serves as a protected building block for the synthesis of more complex peptides and peptidomimetics through both solid-phase and solution-phase methodologies.

-

Biochemical Research: This tripeptide can be used as a substrate in enzymatic assays or as a reference standard in analytical studies.

-

Drug Discovery and Formulation: Peptides and their derivatives are explored for their therapeutic potential. While specific biological activities for this compound are not extensively documented, related peptides have shown cytotoxic effects on cancer cells, potentially through the induction of apoptosis and the generation of reactive oxygen species (ROS).

Experimental Protocols (Generalized)

Detailed experimental protocols for the synthesis or specific use of this compound are not widely published. The following sections provide generalized methodologies relevant to this class of compounds.

General Protocol for Solution-Phase Peptide Coupling using a Carbodiimide

This protocol describes a general method for forming a peptide bond between a Z-protected tripeptide like this compound and another amino acid ester, using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Xxx-OR·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

In a separate flask, suspend the amino acid ester hydrochloride (1.2 equivalents) in the same solvent and add DIPEA or TEA (1.2 equivalents) to neutralize the salt.

-

Add the neutralized amino acid ester solution to the solution of this compound and HOBt.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the reaction solvent dropwise to the cooled mixture.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.

-

Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected peptide.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Generalized workflow for solution-phase peptide synthesis.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a peptide on a solid support, where a peptide like this compound could be elongated.

Materials:

-

Pre-loaded resin (e.g., Ala-Wang resin)

-

Fmoc-protected amino acids (e.g., Fmoc-Leu-OH, Fmoc-Gly-OH)

-

Coupling agents (e.g., HBTU, HATU, or DIC)

-

Activator base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the pre-loaded resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate tube, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) in DMF with a coupling agent (e.g., HBTU) and an activator base (e.g., DIPEA).

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Wash the resin with DMF.

-

Repeat: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired sequence (e.g., Fmoc-Gly-OH).

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Cyclical workflow of solid-phase peptide synthesis (SPPS).

Potential Biological Activity and Signaling Pathways (Illustrative)

While direct experimental evidence for this compound is limited, related peptides have been noted to induce apoptosis in cancer cells, a process often linked with the generation of reactive oxygen species (ROS). The following diagrams illustrate the general concepts of these pathways.

Generalized Apoptosis Signaling

Apoptosis, or programmed cell death, can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.

The Enduring Role of the Benzyloxycarbonyl (Z) Protecting Group in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide synthesis is a cornerstone of biochemical research and pharmaceutical development, enabling the creation of novel therapeutics, research tools, and biomaterials. The process relies on the sequential coupling of amino acids to form a polypeptide chain. A fundamental challenge in this process is preventing unwanted side reactions at the reactive N-terminus (α-amino group) and various side chains of the amino acid monomers. This is achieved through the use of protecting groups, which act as temporary shields for these reactive sites.

Among the pantheon of protecting groups, the Benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first to enable the rational, stepwise synthesis of peptides.[1] Despite the later development and widespread adoption of Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) strategies for solid-phase peptide synthesis (SPPS), the Z-group remains a vital tool, particularly in solution-phase synthesis, fragment condensation, and for specific side-chain protection due to its unique stability and cleavage characteristics.[1][2] This guide provides an in-depth technical overview of the Z-group's core properties, applications, experimental protocols, and its strategic place in contemporary peptide chemistry.

Core Concepts of the Z-Protecting Group

The Benzyloxycarbonyl group is a carbamate formed between the amino group of an amino acid and benzyl chloroformate. Its utility is rooted in a combination of stability and selective lability.

Key Advantages:

-

Ease of Introduction: The Z-group is readily introduced to the α-amino group of an amino acid.[1]

-

Stability: It is stable under a wide range of conditions, including mildly acidic and basic environments, making it compatible with various coupling and deprotection steps of other protecting groups.[1]

-

Crystallinity: Z-protected amino acids are often stable, crystalline solids that are easy to handle, purify, and store.[1]

-

Racemization Suppression: The urethane-type linkage of the Z-group helps to suppress racemization at the α-carbon during the activation of the carboxyl group for peptide bond formation.[3]

Primary Applications:

-

Solution-Phase Peptide Synthesis (SPPS): The Z-group is a mainstay for Nα-protection in classical solution-phase synthesis.[1]

-

Side-Chain Protection: It is frequently used as a "permanent" protecting group for the side chains of amino acids like Lysine and Ornithine, particularly within the Boc/Bzl SPPS strategy.[4]

Experimental Protocols

Detailed and reliable protocols are critical for the successful application of the Z-group.

Protocol 1: Introduction of the Z-Group (N-Protection)

This protocol describes the protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

-

Amino Acid (1.0 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃) or 1 M NaOH

-

Dioxane or Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc) or MTBE

-

0.5 M Sulfuric Acid (H₂SO₄) or other suitable acid

-

Deionized Water

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq) in a suitable aqueous base. A mixed buffer of Na₂CO₃:NaHCO₃ (2:1) or 1 M NaOH can be used to maintain a pH between 8 and 10.[5] An organic co-solvent like dioxane or THF may be added to aid solubility.

-

Acylation: Cool the solution in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring. Ensure the pH is maintained between 8 and 10 throughout the addition, adding more base as necessary to neutralize the HCl byproduct.

-

Reaction: Allow the reaction to stir for 1-2 hours at room temperature after the addition is complete.

-

Work-up:

-

Remove the organic solvent (if used) under reduced pressure.

-

Wash the remaining aqueous solution with ether or ethyl acetate to remove any excess benzyl chloroformate and benzyl alcohol.

-

Acidify the aqueous layer to pH 2 with cold 0.5 M H₂SO₄ or another suitable acid. The Z-protected amino acid will typically precipitate or can be extracted.

-

-

Isolation: Extract the product with ethyl acetate or another suitable organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent in vacuo. The product can then be purified by crystallization.[4]

Protocol 2: Removal of the Z-Group (Deprotection)

The choice of deprotection method is critical and depends on the presence of other sensitive functional groups in the peptide.

Method A: Catalytic Hydrogenation This is the mildest and cleanest method, yielding the free amine, toluene, and carbon dioxide.

Materials:

-

Z-protected peptide

-

Palladium on carbon (Pd/C), typically 5-10% w/w

-

Solvent: Methanol (MeOH), Ethanol (EtOH), or THF

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

-

Preparation: Dissolve the Z-protected peptide in the chosen solvent in a flask suitable for hydrogenation.

-

Catalyst Addition: Add the Pd/C catalyst to the solution. The amount is typically 5-10% of the substrate weight.

-

Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure (e.g., using a balloon) or perform the reaction in a Parr hydrogenator at a set pressure (e.g., 1-4 atm).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within a few hours.

-

Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

-

Final Product: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Note: This method is incompatible with peptides containing sulfur (Cysteine, Methionine) as they poison the catalyst.[4]

Method B: Acidolysis with HBr in Acetic Acid This is a harsher method suitable for substrates that are incompatible with hydrogenation.

Materials:

-

Z-protected peptide

-

33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)

-

Scavenger (e.g., thioanisole, if sensitive residues like Trp are present)

-

Dry Ether

Procedure:

-

Preparation: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid, if necessary.

-

Cleavage: Add the 33% HBr/AcOH solution. The reaction is typically stirred at room temperature for 30-90 minutes.[6]

-

Precipitation: After the reaction is complete, precipitate the peptide hydrobromide salt by adding the reaction mixture to a large volume of cold, dry ether.

-

Isolation: Collect the precipitate by filtration or centrifugation, wash thoroughly with dry ether, and dry under vacuum.

Quantitative Data and Comparative Analysis

The selection of a protecting group is a strategic decision based on its stability, removal conditions, and orthogonality relative to other groups used in the synthesis.

Table 1: Stability of the Benzyloxycarbonyl (Z) Group

| Condition Category | Reagent/Condition | Stability of Z-Group |

| Mild Acid | Trifluoroacetic Acid (TFA) (used for Boc removal) | Generally Stable |

| Strong Acid | HBr/AcOH, Anhydrous HF | Labile (Cleaved) |

| Base | Piperidine (used for Fmoc removal), NaOH (saponification) | Stable |

| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst | Labile (Cleaved) |

| Nucleophiles | Hydrazine | Stable |

| Reductive Metals | Sodium (Na) in liquid Ammonia (NH₃) | Labile (Cleaved) |

Table 2: Comparison of Common Nα-Protecting Groups

| Feature | Benzyloxycarbonyl (Z/Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Primary Application | Solution-Phase Synthesis | Solid-Phase Synthesis (Boc/Bzl) | Solid-Phase Synthesis (Fmoc/tBu) |

| Introduction Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl or Fmoc-OSu |

| Cleavage Condition | Catalytic Hydrogenation or Strong Acid (HBr/AcOH, HF) | Moderate Acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) |

| Byproducts | Toluene + CO₂ (Hydrogenation) | Isobutylene + CO₂ | Dibenzofulvene-piperidine adduct |

| Orthogonality | Orthogonal to Fmoc. Quasi-orthogonal to Boc/Bn strategy.[3] | Orthogonal to Fmoc and Z (if Z removed by hydrogenation). | Fully orthogonal to Boc and Z.[] |

| Key Advantage | High stability; crystalline derivatives. | Widely used in SPPS; good solubility. | Very mild, base-labile cleavage. |

| Key Disadvantage | H₂/Pd incompatible with sulfur; strong acid cleavage is harsh. | Requires repetitive use of moderate acid; HF for final cleavage. | Base-labile, can cause side reactions like aspartimide formation. |

Workflows and Logical Relationships

Visualizing the workflows in peptide synthesis clarifies the role and manipulation of the Z-group.

References

The Tripeptide Z-Gly-Leu-Ala-OH: A Technical Guide to its Application as a Tripeptidyl Peptidase II Inhibitor in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical applications of the synthetic tripeptide, Z-Gly-Leu-Ala-OH. Primarily utilized as a research tool, this compound has emerged as a valuable inhibitor of the cytosolic serine peptidase, Tripeptidyl Peptidase II (TPPII). This document details its role in elucidating cellular stress responses, particularly in the context of DNA damage and oncogenesis, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Properties of this compound

This compound is a synthetic peptide composed of glycine, leucine, and alanine, featuring a benzyloxycarbonyl (Z) group protecting the N-terminus of glycine.[1] This protecting group is crucial for its function in peptide synthesis and its inhibitory activity.[1] The primary recognized application of this compound in biochemistry is as a building block in peptide synthesis.[2] However, its utility as a specific, albeit not exclusively, inhibitor of TPPII has opened avenues for investigating complex cellular pathways.[3]

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid |

| Synonyms | Z-GLA-OH, this compound |

| CAS Number | 24960-20-1 |

| Molecular Formula | C₁₉H₂₇N₃O₆ |

| Molecular Weight | 393.44 g/mol |

| Appearance | White powder |

| Storage Temperature | -15°C to -0°C |

Application in Cancer Research: Inhibition of the DNA Damage Response

Recent studies have highlighted the role of TPPII in the cellular response to DNA damage, particularly in cancer cells. This compound has been instrumental in these investigations by inhibiting TPPII activity, thereby sensitizing tumor cells to treatments like gamma-irradiation.[3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies utilizing this compound as a TPPII inhibitor.

| Experimental System | Treatment | Key Finding | Reference |

| Mouse and Human Tumors (in vivo) | This compound + γ-irradiation (3-4 Gy) | Complete tumor regression observed with the combination treatment. This compound alone had minor effects on tumor growth. | [3] |

| Etoposide-treated Melanoma Cells | This compound | Attenuated expression of γ-H2AX, a marker of DNA double-strand breaks. | [2] |

| γ-irradiated Lymphoma Cells | This compound | Excluded TPPII from the nucleus, which correlated with reduced nuclear expression of p53 and activation of caspase-3 and -9. | [4] |

| EL-4, ALC, YAC-1, and LLC cells | γ-irradiation (5 Gy) | Rapid translocation of TPPII into the nucleus was observed 1 hour post-irradiation. | [3] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting TPPII, which has been shown to translocate to the nucleus in response to cellular stressors like DNA damage and reactive oxygen species (ROS).[2][4] This nuclear translocation is a critical step in the DNA damage response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vivo Tumor Radiosensitization

This protocol is adapted from studies demonstrating the in vivo efficacy of this compound in sensitizing tumors to gamma-irradiation.[3]

1. Animal Model and Tumor Induction:

-

Use an appropriate mouse model (e.g., C57BL/6) and tumor cell line (e.g., EL-4 lymphoma).

-

Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 5-7 mm in diameter).

2. Treatment Groups:

-

Control Group: Vehicle (e.g., PBS) administration.

-

This compound Only Group: Administer this compound at a specified dose (e.g., via intraperitoneal injection).

-

γ-irradiation Only Group: Expose tumors to a single dose of gamma-irradiation (e.g., 3-4 Gy).

-

Combination Group: Administer this compound followed by gamma-irradiation.

3. Treatment Protocol:

-

Administer this compound or vehicle daily for a defined period.

-

On specified days, irradiate the tumors of the relevant groups.

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Calculate tumor volume using the formula: (length × width²) / 2.

-

Monitor animal health and body weight throughout the experiment.

4. Endpoint and Analysis:

-

The primary endpoint is tumor growth inhibition or regression.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

-

Statistically analyze the differences in tumor volume between the treatment groups.

Protocol 2: Analysis of TPPII Nuclear Translocation by Immunocytochemistry

This protocol outlines the steps to visualize the effect of this compound on the subcellular localization of TPPII in response to DNA damage.[2][3]

1. Cell Culture and Treatment:

-

Plate cells (e.g., melanoma or lymphoma cell lines) on coverslips in a multi-well plate.

-

Allow cells to adhere and grow to a suitable confluency.

-

Pre-treat cells with this compound at a predetermined concentration for a specified time (e.g., 2 hours).

-

Induce DNA damage by treating with a DNA-damaging agent (e.g., etoposide) or exposing to gamma-irradiation.

-

Include appropriate controls (untreated, DNA damage only).

2. Immunofluorescence Staining:

-

After the treatment period, wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody against TPPII.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

3. Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to determine the subcellular localization of TPPII (cytoplasmic vs. nuclear).

-

Quantify the percentage of cells showing nuclear TPPII in each treatment group.

Conclusion

This compound is a valuable tool for researchers investigating the role of Tripeptidyl Peptidase II in cellular processes. Its ability to inhibit TPPII and consequently modulate the DNA damage response has significant implications for cancer biology and drug development. The protocols and data presented in this guide provide a framework for utilizing this compound in future biochemical and preclinical research. Further studies are warranted to explore its full therapeutic potential and to identify other cellular pathways regulated by TPPII.

References

- 1. researchgate.net [researchgate.net]

- 2. MAP kinase-signaling controls nuclear translocation of tripeptidyl-peptidase II in response to DNA damage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. c5a peptidase expression: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Z-Gly-Leu-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the protected tripeptide Z-Gly-Leu-Ala-OH. The synthesis is based on the widely utilized Fmoc/tBu strategy, employing 2-chlorotrityl chloride resin to yield a C-terminal carboxylic acid upon cleavage. This method ensures the integrity of the N-terminal benzyloxycarbonyl (Z) protecting group. Detailed procedures for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage are presented. Additionally, this document includes methods for characterization and suggests a potential application of this compound as a substrate for enzymatic assays involving carboxypeptidase A.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and scalable production of peptides.[1][2] The methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.[1][3] This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps.[2]

The synthesis of N-terminally protected peptides, such as this compound, is crucial for various applications, including their use as enzyme substrates or inhibitors and as building blocks in fragment condensation strategies for the synthesis of larger proteins. The benzyloxycarbonyl (Z or Cbz) group is a common amine protecting group in peptide synthesis.[4] Its removal is typically achieved through hydrogenolysis, conditions orthogonal to the acid-labile side-chain protecting groups often used in Fmoc-based SPPS.

This protocol details the synthesis of this compound on 2-chlorotrityl chloride resin. This resin is highly acid-sensitive, allowing for the cleavage of the final peptide with a free C-terminus under very mild acidic conditions that do not affect the Z-group.[5][6]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. All reagents should be of peptide synthesis grade.

| Category | Item | Suggested Grade/Purity |

| Resin | 2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh | 1.0 - 1.6 mmol/g substitution |

| Amino Acids | Fmoc-Ala-OH | >99% |

| Fmoc-Leu-OH | >99% | |

| Z-Gly-OH | >99% | |

| Coupling Reagents | N,N'-Diisopropylcarbodiimide (DIC) | >99% |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) | >98% | |

| Alternative: HBTU/HOBt/HATU | >98% | |

| Bases | N,N-Diisopropylethylamine (DIEA) | >99.5% (Peptide synthesis grade) |

| Deprotection Reagent | Piperidine | >99.5% |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Dichloromethane (DCM) | ACS grade or higher | |

| Methanol (MeOH) | ACS grade or higher | |

| Cleavage Reagents | Trifluoroacetic acid (TFA) | >99% |

| Alternative: Hexafluoroisopropanol (HFIP) | >99% | |

| Washing Solvents | Isopropanol (IPA) | ACS grade or higher |

| Diethyl ether | ACS grade or higher | |

| Characterization | Acetonitrile (ACN) | HPLC grade |

| Water | HPLC grade | |

| Formic acid (FA) | LC-MS grade |

Experimental Protocols

Resin Preparation and First Amino Acid Loading

The initial step involves loading the C-terminal amino acid, Alanine, onto the 2-chlorotrityl chloride resin.

-

Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.5 mmol/g) in 10 mL of DCM for 30 minutes in a suitable reaction vessel.

-

Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of Fmoc-Ala-OH (relative to resin loading) in a minimal amount of DMF, then dilute with DCM (approx. 8 mL).

-

Loading: Drain the DCM from the swollen resin. Add the Fmoc-Ala-OH solution to the resin, followed by 4 equivalents of DIEA.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any unreacted sites on the resin, add 1 mL of methanol and agitate for an additional 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

-

Loading Determination (Optional): The loading of the first amino acid can be quantified by Fmoc cleavage and UV spectrophotometry. A known mass of dried resin is treated with 20% piperidine in DMF, and the absorbance of the resulting dibenzylfulvene-piperidine adduct is measured at ~301 nm.

Peptide Chain Elongation (Fmoc-SPPS Cycles)

The peptide chain is built from the C-terminus to the N-terminus. The following cycle is performed for Fmoc-Leu-OH.

Step 2.1: Fmoc Deprotection

-

Swell the Fmoc-Ala-resin in DMF for 20 minutes.

-

Drain the DMF and add a solution of 20% piperidine in DMF (10 mL/g resin).

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.

Step 2.2: Amino Acid Coupling (Leu)

-

In a separate vial, pre-activate 3 equivalents of Fmoc-Leu-OH with 3 equivalents of DIC and 3 equivalents of Oxyma in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Add 6 equivalents of DIEA to the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to check for reaction completion (a negative result, i.e., yellow beads, indicates a complete reaction).

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Final Coupling of Z-Gly-OH

The final amino acid is coupled using the N-terminally protected Z-Glycine.

-

Fmoc Deprotection: Perform the deprotection of the Fmoc group from the N-terminal Leucine as described in Step 2.1.

-

Coupling (Z-Gly-OH):

-

Pre-activate 3 equivalents of Z-Gly-OH with 3 equivalents of DIC and 3 equivalents of Oxyma in DMF.

-

Add the activated solution to the deprotected H-Leu-Ala-resin.

-

Add 6 equivalents of DIEA.

-

Agitate for 2-4 hours, or until a Kaiser test indicates reaction completion.

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (5x). Dry the resin thoroughly under vacuum.

Cleavage of this compound from the Resin

A mild acidic cleavage is performed to release the peptide from the resin while keeping the Z-group intact.

-

Preparation: Place the dried, peptide-bound resin in a reaction vessel.

-

Cleavage Cocktail: Prepare a cleavage solution of 1% TFA in DCM.[7] Alternatively, a solution of 20% hexafluoroisopropanol (HFIP) in DCM can be used.[5]

-

Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate gently for 2 minutes.

-

Collection: Drain the solution into a collection flask containing a small amount of pyridine or DIEA to neutralize the acid.

-

Repeat: Repeat the cleavage treatment (steps 3 and 4) three more times, collecting the filtrate in the same flask.

-

Solvent Evaporation: Evaporate the combined filtrates (DCM) under reduced pressure.

-

Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude this compound peptide under high vacuum.

Characterization and Purification

The crude peptide should be analyzed for purity and identity, followed by purification.

| Technique | Typical Parameters | Expected Result for this compound |

| RP-HPLC | Column: C18, 5 µm, 4.6 x 250 mmMobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: 10-90% B over 30 min | A major peak corresponding to the product. Purity is determined by peak area integration. |

| Mass Spectrometry | Mode: Electrospray Ionization (ESI), PositiveAnalysis: Full Scan | Calculated [M+H]+: 394.19 g/mol Observed [M+H]+: 394.2 ± 0.1 g/mol |

Purification: The crude peptide can be purified using preparative reverse-phase HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA. Fractions containing the pure product are pooled and lyophilized to yield the final peptide as a white solid.

Diagrams

Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted below.

References

Application Notes: Liquid-Phase Synthesis of Z-Gly-Leu-Ala-OH

Introduction

Z-Gly-Leu-Ala-OH is a protected tripeptide with applications in synthetic peptide chemistry and biochemical research.[1] It can serve as a crucial building block for the synthesis of longer, more complex peptides or be used in studies related to enzyme activity and protein interactions.[1] The benzyloxycarbonyl (Z or Cbz) group on the N-terminus provides robust protection that is stable under various conditions but can be removed cleanly by catalytic hydrogenolysis.[2][3]

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical and highly effective method for producing peptides on an industrial scale.[4] Unlike solid-phase synthesis, all reactions occur in a homogeneous solution, which allows for straightforward purification and characterization of intermediates at each step.[5] This methodology is particularly advantageous for producing large quantities of shorter peptides like this compound.

This document provides a detailed protocol for the synthesis of this compound using a stepwise C-terminus to N-terminus elongation strategy. The protocol employs common protecting groups and a carbodiimide-mediated coupling reaction.

Overall Synthesis Strategy

The synthesis of this compound is performed in a stepwise manner starting from the C-terminal amino acid, Alanine. The strategy involves the following key stages:

-

C-terminal Protection : The carboxyl group of Alanine is protected as a methyl ester to prevent its participation in the peptide bond formation.

-

Peptide Coupling : The N-terminus of the growing peptide chain is coupled with the carboxyl group of the incoming N-protected amino acid. This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling reagent in conjunction with 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize racemization.[6][7]

-

N-terminal Deprotection : A temporary N-terminal protecting group, tert-Butoxycarbonyl (Boc), is used for the intermediate steps. The Boc group is removed under mild acidic conditions using trifluoroacetic acid (TFA).

-

Final N-terminal Protection : The final amino acid, Glycine, is introduced with the permanent Z-group.

-

Final C-terminal Deprotection : The C-terminal methyl ester is removed via saponification to yield the final product with a free carboxylic acid.

The overall workflow is illustrated in the diagram below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

Application Notes and Protocols for the Synthesis of Z-Gly-Leu-Ala-OH Using Various Coupling Reagents

Introduction

The synthesis of peptides is a cornerstone of drug discovery, biochemistry, and materials science. The formation of the amide bond between amino acids is the fundamental step in peptide synthesis, a reaction that is thermodynamically unfavorable and requires the activation of the carboxylic acid moiety. This activation is achieved through the use of coupling reagents. The choice of coupling reagent is critical as it directly impacts the yield, purity, and stereochemical integrity of the final peptide.[1][2] Racemization, the loss of stereochemical purity at the α-carbon, is a major side reaction that must be minimized, especially in the synthesis of therapeutic peptides.[1][3]

This document provides a detailed overview and experimental protocols for the solution-phase synthesis of the protected tripeptide Z-Gly-Leu-Ala-OH, a common model peptide. We will explore the application of several common classes of coupling reagents, including carbodiimides and onium salts, providing a comparative analysis of their performance.

Overview of Common Coupling Reagents

Peptide coupling reagents can be broadly categorized into several families, each with its own mechanism of action, advantages, and disadvantages.

-

Carbodiimides (e.g., DCC, EDC, DIC): These reagents facilitate the formation of a highly reactive O-acylisourea intermediate. To suppress racemization and improve yields, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[1] N,N'-dicyclohexylcarbodiimide (DCC) is cost-effective but forms an insoluble dicyclohexylurea (DCU) byproduct, making it more suitable for solution-phase synthesis where it can be filtered off.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, and its urea byproduct can be removed by aqueous extraction, making it a versatile reagent.[1]

-

Onium Salts (Phosphonium and Aminium/Uronium): These reagents are generally more reactive and lead to faster coupling times with lower racemization compared to carbodiimides alone.[4]

-

Phosphonium Salts (e.g., PyBOP®, PyAOP®): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) is a popular reagent that generates an active OBt ester. It is known for its high coupling efficiency and is less likely to cause guanidinylation of the N-terminus compared to some uronium salts.[4]

-

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is one of the most widely used coupling reagents.[5] It offers a good balance of reactivity, low racemization, and stability.[5] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is even more reactive due to the presence of the nitrogen in the triazole ring, making it suitable for difficult couplings.[5] These reagents require a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), for activation.[1]

-

Comparative Data of Coupling Reagents

While direct comparative data for the synthesis of this compound is not extensively published, the following table summarizes representative data for the synthesis of similar short, protected peptides in solution-phase. This data is collated to provide a general comparison of the efficiency of various coupling reagents.

Note: The following data is representative and compiled from studies on similar peptide fragments (e.g., Z-Gly-Phe-Val-OMe). Actual results for this compound may vary depending on specific reaction conditions.

| Coupling Reagent System | Base (Equiv.) | Reaction Time (h) | Typical Yield (%) | Racemization (%) | Byproducts/Removal |

| EDC / HOBt | DIPEA (2.0) | 12 - 24 | 75 - 90 | < 2 | Water-soluble urea |

| DCC / HOBt | None | 12 - 24 | 80 - 95 | < 2 | Insoluble DCU (filtration) |

| HBTU / HOBt | DIPEA (2.0) | 2 - 4 | 85 - 98 | < 1 | Water-soluble |

| HATU | DIPEA (2.0) | 1 - 3 | 90 - 99 | < 0.5 | Water-soluble |

| PyBOP® | DIPEA (2.0) | 2 - 4 | 88 - 98 | < 1 | Water-soluble |

| BEMT | DIPEA (2.0) | 2 | 46[3] | 2.7[3] | Not specified |

| PyClU | DIPEA (2.0) | < 0.1 | 12[3] | 25[3] | Not specified |

Experimental Workflow and Mechanisms

The synthesis of this compound is typically performed in a stepwise manner, starting from the C-terminal amino acid, L-Alanine. A common strategy involves using a temporary ester protecting group for the C-terminus (e.g., methyl or ethyl ester), which is saponified in the final step.

Caption: General workflow for the solution-phase synthesis of this compound.

Mechanisms of Activation

The efficacy of a coupling reagent is determined by its mechanism of activating the carboxylic acid. Below are simplified diagrams for EDC/HOBt and HBTU.

Caption: Simplified mechanism of carboxylic acid activation using EDC and HOBt.

Caption: Simplified mechanism of carboxylic acid activation using HBTU.

Detailed Experimental Protocols

The synthesis will proceed in two coupling steps:

-

Coupling of Z-Leu-OH with H-Ala-OMe to yield Z-Leu-Ala-OMe.

-

Deblocking of the Alanine N-terminus is not needed as we are coupling Z-Gly-OH to the dipeptide ester. A better approach is to first synthesize H-Leu-Ala-OH, then couple Z-Gly-OH. For simplicity, we will assume a two-step coupling process starting with Z-Gly-OH and H-Leu-Ala-OMe.

Prerequisites:

-

Starting materials: Z-Gly-OH, Z-Leu-OH, H-Ala-OMe·HCl, H-Leu-Ala-OMe·HCl.

-

All glassware should be oven-dried.

-

Reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of Z-Gly-Leu-Ala-OMe using EDC/HOBt

This protocol utilizes the water-soluble carbodiimide EDC in conjunction with HOBt to minimize racemization.

Materials:

-

Z-Gly-OH (1.0 equiv)

-

H-Leu-Ala-OMe·HCl (1.0 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (2.2 equiv)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated NaHCO₃ solution

-

1M HCl solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve H-Leu-Ala-OMe·HCl (1.0 equiv) in DCM. Add DIPEA (1.1 equiv) and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve Z-Gly-OH (1.0 equiv) and HOBt (1.2 equiv) in DCM.

-

Cool the Z-Gly-OH solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 equiv) to the Z-Gly-OH solution and stir for 15 minutes.

-

Add the solution from step 1 to the activated Z-Gly-OH solution at 0 °C.

-

Add the remaining DIPEA (1.1 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Leu-Ala-OMe.

-

Purify the crude product by column chromatography or recrystallization.

-

For the final product this compound, dissolve the purified ester in a mixture of THF/Methanol and add 1.2 equivalents of 1M NaOH. Stir until the reaction is complete (monitored by TLC). Neutralize with 1M HCl and extract the product.

Protocol 2: Synthesis of Z-Gly-Leu-Ala-OMe using HBTU

This protocol uses the highly efficient aminium salt HBTU, which typically results in shorter reaction times and high yields.

Materials:

-

Z-Gly-OH (1.0 equiv)

-

H-Leu-Ala-OMe·HCl (1.0 equiv)

-

HBTU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated NaHCO₃ solution

-

1M HCl solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottom flask, dissolve Z-Gly-OH (1.0 equiv), HBTU (1.1 equiv), and H-Leu-Ala-OMe·HCl (1.0 equiv) in DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (3.0 equiv) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract with EtOAc (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

-

Perform saponification as described in Protocol 1, Step 12 to obtain the final product.

Conclusion

The successful synthesis of this compound, like any peptide, is highly dependent on the choice of coupling reagent and reaction conditions. Carbodiimides like EDC, when used with additives such as HOBt, provide a reliable and cost-effective method, though they may require longer reaction times. Onium salt reagents like HBTU and PyBOP® offer faster reaction kinetics and often higher yields with very low levels of racemization, making them excellent choices for more complex or sensitive peptide syntheses. The protocols and data provided herein serve as a comprehensive guide for researchers to select the most appropriate coupling strategy for their specific needs, ensuring the efficient and high-purity synthesis of target peptides.

References

Application Notes and Protocols for Z-Gly-Leu-Ala-OH in Enzyme Inhibitor Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the tripeptide Z-Gly-Leu-Ala-OH as an inhibitor of the enzyme Tripeptidyl-Peptidase II (TPPII) and its application in studying cellular signaling pathways, particularly those related to DNA damage response.

Application Notes

This compound is a synthetic peptide that has been identified as an inhibitor of Tripeptidyl-Peptidase II (TPPII), a large, cytosolic serine peptidase. TPPII plays a role in the final stages of intracellular protein degradation by cleaving tripepeptides from the N-terminus of longer peptides. Recent studies have implicated TPPII in various cellular processes, including cell cycle control, apoptosis, and antigen presentation.

A key application of this compound is in the investigation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway and its connection to DNA damage. Research has shown that the use of this compound as a TPPII inhibitor can lead to the attenuation of γ-H2AX expression in cells subjected to gamma-irradiation.[1][2] γ-H2AX is a sensitive marker for DNA double-strand breaks, suggesting that TPPII activity is involved in the signaling cascade that responds to DNA damage. This makes this compound a valuable tool for dissecting the role of TPPII in cellular responses to genotoxic stress and for exploring its potential as a target in cancer therapy.

Quantitative Data Summary

| Inhibitor Name | Target Enzyme | Inhibition Data | Research Context |

| This compound | Tripeptidyl-Peptidase II (TPPII) | IC50/Ki: Not Reported | DNA Damage Signaling |

| Ile-Pro-Ile-OH | Tripeptidyl-Peptidase II (TPPII) | Ki = 1 µM | Peptidase Inhibitor Design |

| Ala-Pro-Ala-OH | Tripeptidyl-Peptidase II (TPPII) | Ki = 3 µM | Peptidase Inhibitor Design |

| Butabindide | Tripeptidyl-Peptidase II (TPPII) | IC50 = 7 nM | Potent Synthetic Inhibitor |

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for TPPII Inhibition

This protocol provides a general method for determining the inhibitory activity of this compound against purified TPPII enzyme using a fluorogenic substrate.

Materials:

-

Purified recombinant human TPPII enzyme

-

This compound

-

Fluorogenic TPPII substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC))

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mg/mL BSA

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations for the assay.

-

Prepare the TPPII enzyme solution in Assay Buffer to the desired final concentration.

-

Prepare the AAF-AMC substrate solution in Assay Buffer to the desired final concentration (typically at or below the Km value for the enzyme).

-

-

Assay Setup:

-

In the 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution (or vehicle control - DMSO in Assay Buffer)

-

TPPII enzyme solution

-

-

Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the AAF-AMC substrate solution to each well to start the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately begin monitoring the increase in fluorescence intensity at 30-second intervals for 15-30 minutes using a fluorescence microplate reader. The cleavage of the AMC group from the substrate by TPPII results in a fluorescent signal.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizations

Caption: Proposed signaling pathway of TPPII in DNA damage response.

Caption: Workflow for in vitro TPPII enzyme inhibition assay.

References

- 1. Tripeptidyl-peptidase II (TPP II) inhibitory activity of (S)-2,3-dihydro-2-(1H-imidazol-2-yl)-1H-indoles, a systematic SAR evaluation. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Z-Gly-Leu-Ala-OH in Drug Formulation and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Leu-Ala-OH is a synthetic tripeptide with potential applications in drug formulation and development, primarily as a cleavable linker in drug conjugates.[1][2] The structure consists of three amino acids—glycine, leucine, and alanine—with the N-terminus protected by a benzyloxycarbonyl (Z) group.[3] This protecting group is common in peptide synthesis and can be strategically retained or removed depending on the desired application.[4] In the context of drug delivery, peptide sequences are frequently employed as linkers in antibody-drug conjugates (ADCs) and other targeted therapies.[5][][7] These linkers are designed to be stable in systemic circulation but are cleaved by specific enzymes, such as cathepsins, that are often overexpressed in the tumor microenvironment or within lysosomes of cancer cells.[5][8] This targeted release mechanism enhances the therapeutic index of potent cytotoxic drugs by minimizing off-target toxicity.[]

While specific data for this compound is limited, its sequence suggests potential susceptibility to cleavage by proteases that recognize hydrophobic residues, making it a candidate for evaluation as a novel linker. These application notes provide an overview of its potential use, relevant physicochemical data, and detailed protocols for its synthesis and evaluation in a drug development context.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. This data is essential for formulation development, including solubility and stability assessments.

| Property | Value | Reference |

| Molecular Formula | C19H27N3O6 | [3] |

| Molecular Weight | 393.4 g/mol | [3] |

| IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid | [3] |